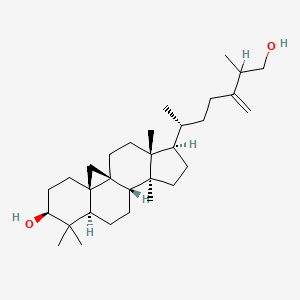
24-Methylenecycloartane-3beta,26-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 24-Methylenecycloartane-3beta,26-diol involves complex chemical processes. A notable method includes the acid-catalyzed isomerization of 24-methylenecycloartanol, which yields various isomers including cyclosadol and isocyclosadol among others, highlighting the phytochemical significance of these isomers (Shimizu et al., 1984). Additionally, a chemical method for the separation of 24-methylenecycloartanol from cycloartenol has been developed, demonstrating practicality for large-scale separation (Lee et al., 1992).
Molecular Structure Analysis
The molecular structure of this compound is complex and contributes to its unique properties. Research on cycloartane-type triterpenes and saponins from various plants has helped elucidate the structural nuances of compounds similar to this compound, showcasing the diversity and complexity of these molecules (Yoshikawa et al., 2000).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including isomerization and oxidation, which have been studied to understand its reactivity and transformation into other compounds. The biotransformation of cycloartane-type triterpenes by the fungus Glomerella fusarioides demonstrates the metabolic pathways that can alter the structure and function of such compounds (Akihisa et al., 2006).
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and crystal structure, are essential for understanding its behavior in various environments. Although specific studies on these properties are scarce, general research on cycloartane-type compounds provides insights into the physical characteristics that can be expected for this compound.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different reagents, play a crucial role in the applications and handling of this compound. Studies on the microbial transformation of cycloartanol and 24-methylenecycloartanol reveal the chemical versatility and potential of these compounds for further chemical modifications (Wang et al., 1990).
Scientific Research Applications
Biotransformation : A study by Akihisa et al. (2006) investigated the biotransformation of cycloartane-type triterpenes, including 24-methylenecycloartanol, by the fungus Glomerella fusarioides. This research contributes to understanding the metabolic pathways and potential bioactive derivatives of such compounds (Akihisa et al., 2006).
Cytotoxicity : Shen et al. (2008) isolated cycloartane-type triterpenoids from the resinous exudates of Commiphora opobalsamum, assessing their cytotoxicity against human prostate tumor cell lines. These findings suggest potential applications in cancer therapy (Shen et al., 2008).
Insecticidal Activity : The leaf and fruit extracts of Trichilia pallida Swartz, containing compounds like 24-methylenecycloarta-3beta-26-diol, showed insecticidal activity against the tomato leafminer, Tuta absoluta. This indicates potential applications in agricultural pest control (Cunha et al., 2008).
Chemical Analysis and Separation : Research by Silva et al. (2005) on propolis from Teresina, Brazil, identified cycloartane triterpenoids including 24-methylenecycloartane-3b,26-diol. Such studies are crucial for chemical characterization and potential medicinal uses of natural products (Silva et al., 2005).
Angiogenesis Inhibition : Lee et al. (2012) discovered cycloartane-type triterpenes in Homonoia riparia with inhibitory effects on VEGF-induced angiogenesis, suggesting therapeutic potential in diseases involving abnormal angiogenesis (Lee et al., 2012).
Cancer Chemoprevention : A study by Kikuchi et al. (2007) on cycloartane-type triterpenoids revealed their inhibitory effects on Epstein-Barr virus early antigen activation and nitric oxide donors. This suggests applications in cancer chemoprevention (Kikuchi et al., 2007).
Mechanism of Action
Target of Action
24-Methylenecycloartane-3beta,26-diol is a natural product
Mode of Action
The mode of action of this compound is currently unknown due to the lack of scientific studies on this specific compound . Understanding the compound’s interaction with its targets and any resulting changes requires further investigation.
properties
IUPAC Name |
(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(2R)-7-hydroxy-6-methyl-5-methylideneheptan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O2/c1-20(22(3)18-32)8-9-21(2)23-12-14-29(7)25-11-10-24-27(4,5)26(33)13-15-30(24)19-31(25,30)17-16-28(23,29)6/h21-26,32-33H,1,8-19H2,2-7H3/t21-,22?,23-,24+,25+,26+,28-,29+,30-,31+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNNLYSDSXGHFE-FOFJNXILSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=C)C(C)CO)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=C)C(C)CO)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E,4R)-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4-dimethyloct-2-enamide](/img/structure/B1149687.png)





![4-[2-(3-Fluorophenyl)ethyl]piperidine](/img/structure/B1149711.png)